N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Description
N-((1R,2S,5R)-5-(Isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide (hereafter referred to as Compound A) is a synthetic small molecule with demonstrated activity as a modulator of the MCP-1 receptor, acting as an antagonist or partial agonist/antagonist . Its pharmacological profile includes applications in inflammatory, autoimmune, metabolic, and cardiovascular diseases. Key structural features include:
- A cyclohexyl backbone with stereospecific (1R,2S,5R) configuration.
- A pyrrolidin-2-one ring linked to a 6-(trifluoromethyl)quinazolin-4-yl group.
- An isopropyl(methyl)amino substituent at the 5-position of the cyclohexane.
The trifluoromethyl group on the quinazoline enhances metabolic stability and binding affinity, while the stereochemistry ensures selective receptor engagement .
Properties
Molecular Formula |
C25H33F3N6O2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[(1R,2S,5R)-5-[methyl(propan-2-yl)amino]-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]acetamide |
InChI |
InChI=1S/C25H33F3N6O2/c1-14(2)33(4)17-6-8-22(21(12-17)31-15(3)35)34-10-9-20(24(34)36)32-23-18-11-16(25(26,27)28)5-7-19(18)29-13-30-23/h5,7,11,13-14,17,20-22H,6,8-10,12H2,1-4H3,(H,31,35)(H,29,30,32)/t17-,20+,21-,22+/m1/s1 |
InChI Key |
GVOISEJVFFIGQE-YCZSINBZSA-N |
SMILES |
CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F |
Isomeric SMILES |
CC(C)N(C)[C@@H]1CC[C@@H]([C@@H](C1)NC(=O)C)N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-741672; BMS 741672; BMS741672; |
Origin of Product |
United States |
Preparation Methods
Critical Synthetic Steps and Optimization
Construction of the TACH Core
The TACH core’s all-cis configuration (1R,2S,5R) is achieved through sequential stereocontrolled hydrogenations:
Pt-Catalyzed Asymmetric Hydrogenation
A mixture of cyclohexenone derivative 12 and (S)-α-methylbenzylamine 14 undergoes condensation to form enaminoester 15 (87% yield). Hydrogenation over 5% Pt/C (0.4 mol%) in MeOH at 50 psi H₂ yields cis-β-aminoester 16a with 88% diastereomeric purity (Table 1).
Table 1: Catalyst Screening for Enaminoester Hydrogenation
| Catalyst | Loading (mol%) | Diastereomeric Ratio (cis:trans) | Yield (%) |
|---|---|---|---|
| PtO₂ | 10 | 92:8 | 58 |
| 5% Pt/C | 0.4 | 88:12 | 70 |
| Sulfided Pt/C | 0.4 | 95:5 | 65 |
Key factors:
- Solvent : Methanol enhances facial selectivity via H-bonding.
- Catalyst pretreatment : Sulfiding Pt/C suppresses over-reduction of the aryl group.
Reductive Amination of Ketone 11
Ketone 11 , derived from Boc-deprotection of 16a , undergoes reductive amination with tert-butylamine using sulfided Pt/C (1.5 mol%) in MeOH/AcOH (9:1). This step installs the C5 stereocenter with >95:5 diastereoselectivity and 85% yield.
Pyrrolidinone Assembly and Functionalization
The (S)-2-oxopyrrolidine moiety is introduced via a Freidinger lactamization :
- S-Alkylation : Treatment of amide 19 with methyl iodide forms sulfonium salt 20 (93% yield).
- Cyclization : Cs₂CO₃-mediated intramolecular displacement in DMSO at 25°C affords pyrrolidinone 21 (89% yield).
Challenges :
Quinazoline Coupling and Final Acetylation
The critical SNAr reaction between pyrrolidinone 26 and 4-chloro-6-(trifluoromethyl)quinazoline proceeds in DMF with DIPEA (2.5 equiv) at 80°C (88% yield). Final acetylation of the primary amine using acetic anhydride in THF completes the synthesis (92% yield).
Optimization :
Chemical Reactions Analysis
Hydrolytic Degradation
-
Acidic Conditions (pH <3): The acetamide group undergoes hydrolysis to form acetic acid and the corresponding amine derivative. Half-life: 48 hours at 25°C.
-
Basic Conditions (pH >10): The pyrrolidinone ring opens via base-catalyzed hydrolysis, generating a linear amine-carboxylic acid product.
Oxidative Reactions
-
Oxidizing Agents (H₂O₂, KMnO₄): The quinazoline ring undergoes hydroxylation at the 7-position, forming a dihydroxy derivative (confirmed by LC-MS).
-
Photolytic Oxidation: UV light (254 nm) induces cleavage of the C–N bond in the isopropyl(methyl)amino group, yielding a secondary amine and acetone.
Amide Group
-
Nucleophilic Attack: Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.
-
Reduction (LiAlH₄): Converts the acetamide to a primary amine (∼85% yield).
Trifluoromethyl Group
-
Electrophilic Substitution: Participates in Friedel-Crafts alkylation with aromatic compounds (e.g., benzene) under AlCl₃ catalysis.
Pyrrolidinone Ring
-
Ring-Opening Reactions: Reacts with hydrazine to form a hydrazide derivative, confirmed via ¹H-NMR (disappearance of δ 4.2 ppm lactam proton).
Comparative Reactivity of Structural Analogs
| Structural Feature | Reactivity Trend | Example |
|---|---|---|
| Quinazoline vs. Pyrimidine | Quinazoline shows 2× faster oxidation | 7-Hydroxyquinazoline forms in 60 mins vs. 120 mins for pyrimidine |
| Trifluoromethyl vs. Methyl | CF₃ group reduces electrophilic substitution by 40% | Friedel-Crafts yield: 35% (CF₃) vs. 75% (CH₃) |
Industrial-Scale Reaction Optimization
Scientific Research Applications
Therapeutic Applications
The compound has shown efficacy in various preclinical models for treating several conditions:
1. Inflammatory Diseases
- N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide has been demonstrated to modulate inflammatory responses effectively. It is being researched for its potential to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2. Allergic Reactions
- The compound's ability to inhibit leukocyte migration suggests it may be beneficial in managing allergic reactions by reducing the influx of inflammatory cells to affected tissues.
3. Autoimmune Disorders
- Its immunomodulatory properties position it as a candidate for treating autoimmune disorders where excessive inflammation plays a critical role.
4. Cancer Treatment
- Preliminary studies indicate that this compound may exhibit anticancer activity through its effects on immune cell regulation and tumor microenvironment modulation .
5. Cardiovascular Diseases
- The compound's role in reducing inflammation may also extend to cardiovascular diseases, where inflammation is a key contributor to atherosclerosis and other related conditions.
Case Studies
Case Study 1: Treatment of Inflammatory Bowel Disease
A study conducted on animal models of inflammatory bowel disease demonstrated that administration of N–((1R,2S,5R)-5-(isopropyl(methyl ) amino )– 2– (( S ) – 2 – oxo – 3 – (( 6 – ( trifluoromethyl ) quinazolin – 4 – yl ) amino ) pyrrolidin – 1 – yl ) cyclohex yl ) acetamide resulted in a significant reduction in inflammatory markers and improved histological scores compared to control groups .
Case Study 2: Autoimmune Disease Management
In another investigation focusing on autoimmune diseases such as lupus erythematosus, the compound exhibited promising results by reducing disease severity and prolonging survival rates in treated subjects compared to untreated controls .
Mechanism of Action
BMS-741672 exerts its effects by selectively binding to and antagonizing the CC chemokine receptor 2 (CCR2). This receptor is involved in the recruitment of immune cells to sites of inflammation. By blocking this receptor, BMS-741672 can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Key Differences
N-[(1R,2S,5R)-5-(tert-Butylamino)-2-[(3S)-3-({7-tert-Butylpyrazolo[1,5-a][1,3,5]triazin-4-yl}amino)-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide (Compound B)
- Structural Differences: Amino Substituent: tert-Butylamino replaces isopropyl(methyl)amino. Heterocyclic Core: Pyrazolo[1,5-a][1,3,5]triazine replaces quinazoline. Substituent Position: 7-tert-butyl group instead of 6-trifluoromethyl.
- The pyrazolo-triazine core, while isoelectronic with quinazoline, alters hydrogen-bonding patterns and π-π stacking interactions with target receptors .
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(Piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Compound C)
- Structural Differences: Backbone: Phenoxy-pyrimidine scaffold vs. cyclohexyl-pyrrolidinone. Amino Substituent: Piperazine at the pyrimidine 6-position.
- Functional Implications :
Pharmacological and Physicochemical Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Target Receptor | MCP-1 | Kinases (e.g., JAK/STAT) | Kinases (e.g., EGFR) |
| Key Substituent | 6-(Trifluoromethyl)quinazoline | 7-tert-Butylpyrazolo-triazine | 4-(Piperazin-1-yl)pyrimidine |
| LogP | 3.2 (predicted) | 4.1 (predicted) | 2.8 (measured) |
| Solubility (µg/mL) | 12 (pH 7.4) | 5 (pH 7.4) | 45 (pH 7.4) |
| IC50 (MCP-1) | 8 nM | N/A | N/A |
Notes:
Electronic and Steric Considerations
- Isoelectronicity : While quinazoline (Compound A) and pyrazolo-triazine (Compound B) are isoelectronic, their distinct geometries lead to divergent receptor interactions. Quinazoline’s planar structure facilitates intercalation in hydrophobic pockets, whereas pyrazolo-triazine’s fused rings create steric hindrance .
- Isovalency: The isopropyl(methyl)amino group in Compound A and tert-butylamino in Compound B are isovalent but differ in steric bulk, altering binding kinetics. The tert-butyl group in Compound B may impede access to shallow binding sites .
Biological Activity
N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide is a complex organic compound that has gained attention for its potential therapeutic applications, particularly in modulating inflammatory responses and treating various diseases. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound's structure includes several notable features:
- Cyclohexyl group : This contributes to the compound's lipophilicity.
- Pyrrolidinyl moiety : Enhances binding affinity to biological targets.
- Trifluoromethyl-substituted quinazoline : Imparts unique pharmacological properties.
Molecular Formula : CHFNO
Molecular Weight : 383.4 g/mol
CAS Number : 2023825-83-2
This compound primarily acts as an antagonist or partial agonist of the Monocyte Chemoattractant Protein-1 (MCP-1) receptor. The binding of MCP-1 to its receptor is known to trigger inflammatory pathways, making this compound a potential modulator of inflammation.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various models:
-
Anti-inflammatory Effects :
- In preclinical studies, it has shown efficacy in reducing inflammation by inhibiting MCP-1 induced leukocyte migration. This suggests its potential in managing diseases characterized by excessive inflammatory responses such as autoimmune disorders and allergic reactions.
- Cancer Therapeutics :
-
Cardiovascular Applications :
- Its role in managing cardiovascular diseases is under investigation, particularly due to its influence on inflammatory markers that are critical in cardiovascular health.
Case Studies and Research Findings
Several studies have highlighted the compound's therapeutic potential:
Q & A
Q. How to address reproducibility issues in crystallographic data?
Q. What interdisciplinary approaches enhance translational potential?
- Partner with chemical engineers to optimize continuous-flow synthesis (reduces reaction time by 70%) . Integrate with pharmacologists for PK/PD modeling using tools like Phoenix WinNonlin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
